N-benzyl-6-chloropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-chloropyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a benzyl group attached to the nitrogen atom at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing N-benzyl-6-chloropyridin-3-amine involves the Suzuki-Miyaura coupling reaction.
Reductive Amination: Another method involves the reductive amination of 6-chloropyridin-3-amine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods:
Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-benzyl-6-chloropyridin-3-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Borohydride: Used in reductive amination reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
This compound N-oxide: Formed through oxidation.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
N-benzyl-6-chloropyridin-3-amine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced thermal stability and electrical conductivity .
Wirkmechanismus
The mechanism of action of N-benzyl-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
6-chloropyridin-3-amine: A precursor to N-benzyl-6-chloropyridin-3-amine, lacking the benzyl group.
N-benzylpyridin-3-amine: Similar structure but without the chlorine atom at the 6-position.
Uniqueness:
This compound is unique due to the presence of both the benzyl group and the chlorine atom on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Eigenschaften
Molekularformel |
C12H11ClN2 |
---|---|
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
N-benzyl-6-chloropyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 |
InChI-Schlüssel |
PRZMHRHLZWKYBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.